molecular formula C24H28N2O3 B11417390 N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-3-propoxybenzamide

N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-3-propoxybenzamide

Cat. No.: B11417390
M. Wt: 392.5 g/mol
InChI Key: BDLZDNQEUVXWEA-UHFFFAOYSA-N
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Description

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-3-PROPOXYBENZAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-3-PROPOXYBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common route involves the reaction of 4-(dimethylamino)benzaldehyde with furan-2-carbaldehyde in the presence of a base to form a Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine. The final step involves the acylation of the amine with 3-propoxybenzoyl chloride under basic conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-3-PROPOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-3-PROPOXYBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-3-PROPOXYBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(THIOPHEN-2-YL)METHYL]-3-PROPOXYBENZAMIDE
  • N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(PYRIDIN-2-YL)METHYL]-3-PROPOXYBENZAMIDE

Uniqueness

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-3-PROPOXYBENZAMIDE is unique due to the presence of both furan and propoxybenzamide moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that may not be observed in similar compounds.

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-(furan-2-ylmethyl)-3-propoxybenzamide

InChI

InChI=1S/C24H28N2O3/c1-4-14-28-22-8-5-7-20(16-22)24(27)26(18-23-9-6-15-29-23)17-19-10-12-21(13-11-19)25(2)3/h5-13,15-16H,4,14,17-18H2,1-3H3

InChI Key

BDLZDNQEUVXWEA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=C(C=C2)N(C)C)CC3=CC=CO3

Origin of Product

United States

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